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molecular formula C5H3F3N2O B2897972 5-(Trifluoromethyl)pyrazin-2-OL CAS No. 134510-03-5

5-(Trifluoromethyl)pyrazin-2-OL

Cat. No. B2897972
M. Wt: 164.087
InChI Key: FZBNWYMJWPBFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592347B2

Procedure details

2-Amino-5-trifluoromethylpyrazine (Miesel, U.S. Pat. No. 4,293,552) was converted into 5-trifluoromethylpyrazin-2-one (Fitzjohn, EP 408196). 5-Trifluoromethylpyrazin-2-one (0.5 g) was heated at reflux in POCl3 (3 ml) containing 1 drop of conc. H2SO4 for 3 h. The cooled mixture was poured onto ice and brought to pH 5 by addition of solid NaHCO3 and extracted (3×) with diethyl ether. The ethereal extracts were washed with water and brine, dried (Na2SO4) and evaporated to give the title compound (D31) as a light yellow oil (0.2 g) which was sufficiently pure for use without further purification. 1H NMR δ [CDCl3]: 8.72 (1H, s), 8.76 (1H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[N:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N:3]=1.FC(F)(F)C1N=CC(=O)NC=1.C([O-])(O)=O.[Na+].O=P(Cl)(Cl)[Cl:30]>OS(O)(=O)=O>[Cl:30][C:2]1[CH:7]=[N:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(N=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1N=CC(NC1)=O)(F)F
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
FC(C=1N=CC(NC1)=O)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
3 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The cooled mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted (3×) with diethyl ether
WASH
Type
WASH
Details
The ethereal extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(N=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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